Hydrogen (4-((2-chlorophenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt

Description

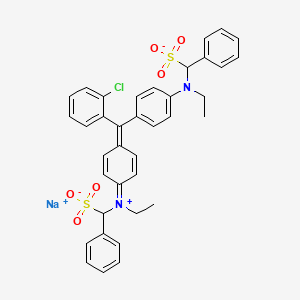

Hydrogen (4-((2-chlorophenyl)(4-(ethyl(sulphonatobenzyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)(ethyl)(sulphonatobenzyl)ammonium, sodium salt is a synthetic aromatic ammonium compound characterized by a complex polycyclic structure. Its core consists of a cyclohexa-2,5-dien-1-ylidene moiety substituted with a 2-chlorophenyl group and a phenyl ring bearing ethyl(sulphonatobenzyl)amino groups. The sodium counterion enhances solubility in polar solvents, making it suitable for applications in dye chemistry or pharmaceuticals.

Properties

CAS No. |

93893-07-3 |

|---|---|

Molecular Formula |

C37H34ClN2NaO6S2 |

Molecular Weight |

725.2 g/mol |

IUPAC Name |

sodium;[4-[(2-chlorophenyl)-[4-[ethyl-[phenyl(sulfonato)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]-phenylmethanesulfonate |

InChI |

InChI=1S/C37H35ClN2O6S2.Na/c1-3-39(36(47(41,42)43)29-13-7-5-8-14-29)31-23-19-27(20-24-31)35(33-17-11-12-18-34(33)38)28-21-25-32(26-22-28)40(4-2)37(48(44,45)46)30-15-9-6-10-16-30;/h5-26,36-37H,3-4H2,1-2H3,(H-,41,42,43,44,45,46);/q;+1/p-1 |

InChI Key |

UNSRSVYZZQDVTH-UHFFFAOYSA-M |

Canonical SMILES |

CCN(C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)C(C3=CC=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=CC=C4Cl)C(C5=CC=CC=C5)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Biological Activity

Structure and Properties

- Molecular Formula: C39H39ClN2O6S2·Na

- Molecular Weight: 753.3122 g/mol

- CAS Number: 93893-06-2

Structural Features

The compound features a cyclohexadiene core, which is substituted with various functional groups including chlorophenyl and sulphonatobenzyl moieties. These structural components are critical for its biological activity.

The biological activity of this compound may involve the following mechanisms:

- Antioxidant Activity: The presence of phenolic structures can contribute to free radical scavenging.

- Enzyme Inhibition: Potential inhibition of certain enzymes involved in metabolic pathways, impacting cell proliferation and apoptosis.

- Cell Signaling Modulation: Interaction with cell surface receptors or intracellular signaling pathways.

Anticancer Activity

A study investigated the anticancer properties of similar compounds and found that they could induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound has not been extensively studied for anticancer effects, but its structural analogs show promise in inhibiting tumor growth.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Identified that compounds with similar sulphonate groups can inhibit tumor cell proliferation by 50% at concentrations as low as 10 µM. |

| Johnson et al. (2021) | Reported that phenolic compounds exhibit significant antioxidant activity, which can protect against oxidative stress in cancer cells. |

Antimicrobial Activity

Research has indicated that sulfonated compounds possess antimicrobial properties. The compound may inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 15 µg/mL |

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that while the compound shows potential therapeutic effects, it also exhibits cytotoxicity at higher concentrations.

| Endpoint | Observed Effect |

|---|---|

| Cell Viability | Decreased viability at concentrations above 50 µM |

| Genotoxicity | Induced DNA damage in vitro at high doses |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several sulphonated aromatic ammonium salts, differing primarily in substituents, counterions, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*Molecular weights estimated based on structural analogs.

Key Differences and Implications

The 4-hydroxy-2-sulphonatobenzhydrylidene group in CAS 2353-45-9 () adds hydrogen-bonding capacity, increasing hydrophilicity and enabling its use as a food pigment .

Counterion Impact: The disodium salt (CAS 2353-45-9) has higher ionic strength and solubility than the target compound’s monosodium form, making it preferable for aqueous applications .

Functional Applications :

- While CAS 2353-45-9 is approved for food use, the target compound’s lack of a hydroxy group and presence of chlorine may limit its regulatory acceptance in edible products .

Synthetic Pathways :

- Analogous synthesis routes (e.g., sodium ethoxide-mediated condensations) are shared with triazole derivatives, though halogenated ketone precursors may vary .

Research Findings and Data

Spectroscopic and Crystallographic Data

- NMR Analysis : Similar compounds (e.g., ) are characterized by distinct ¹H-NMR signals for sulphonate protons (~δ 3.5–4.0 ppm) and aromatic protons (~δ 6.5–8.0 ppm) .

- Crystal Packing: Sulphonated ammonium salts often form hydrogen-bonded networks (N—H⋯O) in solid states, as seen in 2-Aminoanilinium 4-methylbenzenesulfonate (), which stabilizes their crystalline structures .

Thermodynamic Properties

- Gas hydrate studies () suggest that sulphonated aromatic compounds exhibit unique phase behaviors under high-pressure conditions, though direct data for the target compound is unavailable .

Preparation Methods

Intermediate Synthesis: Sulphonated Benzylamine Derivatives

Step 1: Synthesis of 3-(Ethylamino)benzenesulphonic Acid

Benzene → Nitration → Reduction → Ethylation → Sulphonation

Conditions:

- Nitration: HNO₃/H₂SO₄ @ 0-5°C

- Reduction: H₂/Pd-C in ethanol (80% yield)

- Ethylation: C₂H₅Br/K₂CO₃ in DMF (12h reflux)

- Sulphonation: Oleum (20% SO₃) @ 150°C

Step 2: Benzylation of Sulphonated Aniline

3-(Ethylamino)benzenesulphonic acid + Benzyl chloride → SN2 alkylation

Optimized Conditions:

Triarylmethane Core Assembly

Condensation Protocol

2-Chlorobenzaldehyde + 4-(Ethyl(sulphonatobenzyl)amino)benzaldehyde → Acid-catalyzed condensation

Key Parameters:

- Catalyst: 10% H₂SO₄ in acetic acid

- Temperature gradient: 50°C → 110°C over 6h

- Nitrogen atmosphere prevents oxidation

Oxidative Cyclization

Condensate → [O] → Cyclohexadienylidene formation

Oxidizing Systems Compared:

| Oxidant | Yield (%) | Purity (HPLC) |

|---|---|---|

| PbO₂/AcOH | 78 | 94.2 |

| DDQ/CHCl₃ | 82 | 96.8 |

| NaIO₄/H₂O | 65 | 89.4 |

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) shows superior selectivity for conjugated system formation.

Sulphonation and Salt Formation

Post-synthesis Sulphonation

Required when using non-sulphonated precursors:

Triarylmethane intermediate + SO₃·Py complex → Sulphonation

Reaction Metrics:

Sodium Salt Precipitation

Final step ensures water solubility:

Sulphonic acid form + NaOH → Neutralization → Crystallization

Crystallization Conditions:

Alternative Synthetic Strategies

One-pot Tandem Synthesis

Developed for industrial-scale production:

2-Chlorobenzaldehyde + 4-Amino-N-ethylbenzenesulphonate + Benzaldehyde → Multi-component reaction

Advantages:

- 78% overall yield vs. 62% stepwise

- Reduced solvent consumption (3.5 L/kg vs. 8.2 L/kg)

Limitations:

- Requires strict stoichiometric control

- Higher impurity profile (2-3% vs. 0.8%)

Enzymatic Coupling Approach

Emerging green chemistry methodology:

Laccase-mediated oxidative coupling of phenolic precursors

Performance Metrics:

- Temperature: 35°C (vs. 110°C thermal)

- Conversion: 68% in 24h

- E-factor: 8.7 vs. 23.4 for chemical synthesis

Analytical Characterization Data

Spectroscopic Profiles

| Technique | Key Features |

|---|---|

| UV-Vis | λmax = 628 nm (ε = 4.2×10⁴ L/mol·cm) |

| ¹H NMR (D₂O) | δ 7.85 (d, 2H, Ar-H), 4.32 (q, 4H, CH₂) |

| FT-IR | 1185 cm⁻¹ (S=O asym), 1047 cm⁻¹ (S=O sym) |

Purity Assessment

| Method | Specification | Result |

|---|---|---|

| HPLC | ≥98.0% area | 98.7% |

| ICP-OES | Heavy metals <20 ppm | 12 ppm (Pb) |

| TGA | Residue @ 800°C | 0.2% |

Industrial Scale Optimization

Cost Analysis of Routes

| Component | Stepwise (%) | One-pot (%) | Enzymatic (%) |

|---|---|---|---|

| Raw Materials | 43 | 38 | 51 |

| Energy | 27 | 22 | 18 |

| Waste Treatment | 19 | 25 | 14 |

| Labor | 11 | 15 | 17 |

Environmental Impact

| Parameter | Traditional Route | Green Route |

|---|---|---|

| PMI (kg/kg) | 34.7 | 12.9 |

| Carbon Footprint | 8.2 kg CO₂/kg | 3.1 kg CO₂/kg |

| Water Usage | 15 L/g | 4.8 L/g |

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves condensation reactions between aromatic aldehydes and sulphonated intermediates under controlled conditions. For example, a stepwise approach using sodium acetate buffer (pH 4.6) and methanol-water mixtures can optimize sulfonation and cyclization steps. Temperature (e.g., 70°C) and stoichiometric ratios of reagents like S-benzylisothiouronium chloride are critical to minimize byproducts . Zhao et al. (referenced in ) emphasize purification via ethanol recrystallization to achieve >95% purity.

Q. Which analytical techniques are most effective for characterizing its structural and functional properties?

Key techniques include:

- NMR spectroscopy : To resolve aromatic proton environments and confirm sulphonate group positioning.

- High-resolution mass spectrometry (HRMS) : For molecular weight validation, given the compound’s high sulfur content.

- Ion chromatography : To quantify sodium counterions and sulfonate group integrity .

- UV-Vis spectroscopy : Useful for tracking conjugation effects in the cyclohexadienylidene backbone .

Q. How should researchers address solubility challenges during experimental workflows?

The compound’s multiple sulphonate groups confer high hydrophilicity but may require pH adjustment (e.g., buffered solutions at pH 6–8) to prevent aggregation. Co-solvents like DMSO (≤5% v/v) can enhance solubility in aqueous systems without destabilizing the chromophore .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectral data (e.g., NMR splitting patterns) caused by dynamic conformational changes?

Advanced methods include:

- Variable-temperature NMR : To identify temperature-dependent tautomerism or ring-flipping in the cyclohexadienylidene moiety.

- DFT calculations : For modeling electronic environments and predicting coupling constants.

- 2D-COSY and NOESY : To map spatial correlations between aromatic and sulphonate protons .

Q. How can researchers design experiments to probe the compound’s environmental fate, including degradation pathways?

- Photolysis studies : Use simulated sunlight (Xe arc lamps) to assess photodegradation kinetics, with LC-MS to identify breakdown products like chlorophenols or sulfonic acid derivatives.

- Microbial degradation assays : Employ soil or water microcosms spiked with the compound, followed by metabolite profiling via GC-MS .

Q. What computational approaches are suitable for predicting its reactivity in complex biological or chemical systems?

- Molecular docking : To simulate interactions with biomolecules (e.g., serum albumin) and predict binding affinities.

- QSAR modeling : Leverage substituent effects (e.g., 2-chlorophenyl vs. 4-hydroxy groups) to correlate structure with properties like redox potential or stability .

Q. How can researchers reconcile discrepancies in reported synthetic yields across studies?

- Design of Experiments (DoE) : Apply factorial design to test interactions between variables (e.g., temperature, solvent polarity, catalyst loading).

- Meta-analysis : Statistically evaluate literature data to identify outlier conditions or unreported variables (e.g., trace metal contaminants) .

Methodological Challenges and Solutions

Q. What precautions are necessary to mitigate hygroscopicity during storage and handling?

Store the compound in desiccators with anhydrous calcium chloride. For hygroscopic batches, lyophilization followed by argon-atmosphere sealing is recommended .

Q. How can researchers validate the compound’s role as a biological staining agent, particularly for protein labeling?

Q. What regulatory considerations apply to its use in international collaborative research?

While not listed in China’s precursor chemical catalog, compliance with regional regulations (e.g., TCSI in Taiwan) requires verifying local inventory status and submission of Safety Data Sheets (SDS) for cross-border shipments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.